molecular formula C14H20O B13411806 trans-2-(4-n-Propylphenyl)cyclopentanol

trans-2-(4-n-Propylphenyl)cyclopentanol

Cat. No.: B13411806
M. Wt: 204.31 g/mol
InChI Key: HRZSRRCZFGFOAG-UHFFFAOYSA-N
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Description

Significance of the Cyclopentanol (B49286) Scaffold in Chemical Research

The cyclopentanol scaffold, a five-membered carbon ring bearing a hydroxyl group, is a fundamental building block in the synthesis of numerous organic molecules. nih.govcymitquimica.com Its cyclic nature imparts a degree of conformational rigidity, while the hydroxyl group offers a versatile handle for a wide range of chemical transformations. cymitquimica.com This combination makes cyclopentanol and its derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures. ontosight.ai The stereochemical possibilities within the cyclopentane (B165970) ring, allowing for cis and trans isomers, further expand the structural diversity that can be achieved, making it a key component in the design of molecules with specific three-dimensional arrangements.

Overview of Aryl-Substituted Cyclopentanols in Synthetic and Mechanistic Studies

The introduction of an aryl substituent onto the cyclopentanol ring significantly influences the molecule's electronic and steric properties. Aryl-substituted cyclopentanols are pivotal in both the synthesis of novel compounds and in the investigation of reaction mechanisms. The presence of the aromatic ring can direct the stereochemical outcome of reactions and can be functionalized to introduce further chemical complexity.

From a synthetic standpoint, these compounds serve as precursors to a variety of more elaborate structures. For instance, the hydroxyl group can be oxidized to a ketone, and the aryl ring can undergo electrophilic substitution, providing pathways to a diverse range of derivatives.

Mechanistically, aryl-substituted cyclopentanols are excellent models for studying the intricacies of organic reactions. The well-defined stereochemistry of compounds like trans-2-arylcyclopentanols allows for the detailed investigation of reaction pathways, including nucleophilic substitution and elimination reactions. The interaction between the aryl group and the hydroxyl group can also provide insights into intramolecular forces and their effect on reactivity. For example, the reaction of epoxides with Grignard reagents to form trans-2-substituted alcohols is a classic method that highlights the stereospecificity of certain organic reactions. vaia.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.com

Focus on trans-2-(4-n-Propylphenyl)cyclopentanol: A Representative Model Compound

To illustrate the key features of aryl-substituted cyclopentanols, we will focus on this compound. While this specific compound may not be extensively documented in the literature, its structure embodies the essential characteristics of this class of molecules. The trans configuration of the aryl and hydroxyl groups on the cyclopentane ring is a common stereochemical arrangement, and the 4-n-propylphenyl substituent provides a simple yet informative aromatic moiety.

A plausible and widely used method for the synthesis of trans-2-arylcyclopentanols is the ring-opening of cyclopentene (B43876) oxide with an appropriate Grignard reagent. masterorganicchemistry.comacs.org In the case of this compound, the reaction would involve the nucleophilic attack of 4-n-propylphenylmagnesium bromide on cyclopentene oxide. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons from the backside, leading to the inversion of configuration at that center and resulting in the desired trans stereochemistry.

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Features
¹H NMR Signals for the aromatic protons of the 4-n-propylphenyl group, a multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH), a multiplet for the proton attached to the carbon bearing the aryl group (CH-Ar), and multiplets for the cyclopentyl and n-propyl protons.
¹³C NMR Signals for the aromatic carbons, with distinct shifts for the substituted and unsubstituted carbons. A signal for the carbon attached to the hydroxyl group (C-OH) and the carbon attached to the aryl group (C-Ar), along with signals for the remaining cyclopentyl and n-propyl carbons.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. pressbooks.pubmaricopa.eduvscht.czlibretexts.org C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl and n-propyl groups will appear below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring will be observed just above 3000 cm⁻¹. pressbooks.pubmaricopa.eduvscht.czlibretexts.org Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. pressbooks.pubmaricopa.eduvscht.czlibretexts.org
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak (M⁺). libretexts.org Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgwikipedia.org Fragmentation of the n-propyl group and the cyclopentyl ring would also contribute to the overall spectrum. ontosight.aichemguide.co.uklibretexts.org

Table 2: Plausible ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10-7.30m4HAromatic protons
4.25m1HCH-OH
3.10m1HCH-Ar
2.55t2HAr-CH₂-
1.50-2.20m8HCyclopentyl CH₂ and -CH₂-CH₃
0.95t3H-CH₂-CH₃

Table 3: Plausible ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
142.0Aromatic C (quaternary)
140.0Aromatic C (quaternary)
128.5Aromatic CH
127.0Aromatic CH
78.0C-OH
55.0C-Ar
37.5Ar-CH₂-
34.0Cyclopentyl CH₂
30.0Cyclopentyl CH₂
24.5-CH₂-CH₃
22.0Cyclopentyl CH₂
14.0-CH₂-CH₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(4-propylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C14H20O/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(13)15/h7-10,13-15H,2-6H2,1H3

InChI Key

HRZSRRCZFGFOAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCC2O

Origin of Product

United States

Stereochemical Analysis and Conformational Studies of Trans 2 4 N Propylphenyl Cyclopentanol

Elucidation of Relative and Absolute Stereochemistry

The determination of the stereochemistry of trans-2-(4-n-Propylphenyl)cyclopentanol involves establishing both the relative and absolute configuration of its two chiral centers: C1 (bearing the hydroxyl group) and C2 (bearing the 4-n-propylphenyl group).

The relative stereochemistry (cis or trans) is defined by the spatial relationship between the hydroxyl and the aryl substituents. In the trans isomer, these two groups are on opposite sides of the cyclopentane (B165970) ring. This can be unequivocally determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. dtic.mil Specifically, the coupling constants (³J) between the protons on C1 and C2 are diagnostic. For a trans relationship in a cyclopentane ring, the dihedral angle between the C1-H and C2-H bonds is typically close to 180° in some conformations, leading to a larger coupling constant compared to the cis isomer where the dihedral angle is closer to 0° or 120° depending on the ring pucker.

Key NMR Spectroscopic Data for Determining Relative Stereochemistry:

ProtonsExpected ³J (Hz) for trans isomerExpected ³J (Hz) for cis isomer
H1 - H28 - 122 - 5

Note: These are typical ranges and can be influenced by the specific conformation of the cyclopentane ring.

The absolute stereochemistry refers to the (R) or (S) configuration at each chiral center. For this compound, this would result in two enantiomers: (1R,2R) and (1S,2S). The most definitive method for determining the absolute configuration is single-crystal X-ray crystallography. nih.govresearchgate.net This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. researchgate.net In the absence of a suitable crystal, chiral derivatization followed by NMR analysis or comparison of optical rotation with computationally predicted values can provide insight into the absolute configuration.

Conformational Preferences of the Cyclopentanol (B49286) Ring System

Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane ring is highly flexible and undergoes rapid pseudorotation between various non-planar conformations. maricopa.edu The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry). In the envelope conformation, four of the carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

For substituted cyclopentanes, the substituents prefer to occupy positions that minimize steric strain. In the case of this compound, the molecule will adopt a conformation that minimizes the steric interactions between the bulky 4-n-propylphenyl group and the hydroxyl group, as well as with the hydrogen atoms on the ring. The energy difference between the various envelope and twist conformations is small, and the molecule is likely to exist as a dynamic equilibrium of multiple conformers in solution.

Influence of Aryl and Alkyl Substituents on Conformation

The conformational equilibrium of the cyclopentanol ring is significantly influenced by the steric and electronic nature of its substituents.

The 4-n-propylphenyl group is sterically demanding. To minimize steric strain, this group will preferentially occupy a pseudo-equatorial position in the dominant ring conformations. An axial or pseudo-axial orientation would lead to significant 1,3-diaxial-like interactions with the protons on the same side of the ring, which is energetically unfavorable. researchgate.net

The hydroxyl group is smaller than the aryl group but can participate in hydrogen bonding, which can influence conformational preferences, particularly in protic solvents. In a trans arrangement, the hydroxyl group will also favor a pseudo-equatorial position to minimize steric clashes with the aryl group and ring hydrogens.

Predicted Dominant Conformer:

The most stable conformation for this compound is predicted to be an envelope or twist form where both the 4-n-propylphenyl and the hydroxyl groups occupy pseudo-equatorial positions. This arrangement minimizes steric repulsions and leads to the lowest energy state.

Impact of Stereoisomerism on Reactivity and Selectivity

The stereochemistry of the molecule has a profound impact on its chemical reactivity and the stereoselectivity of its reactions. The trans arrangement of the substituents places them on opposite faces of the ring, which can lead to different facial selectivity in reactions involving either the hydroxyl group or the aryl ring.

For example, in an oxidation of the hydroxyl group to a ketone, the approach of the oxidizing agent will be sterically hindered from the face of the ring occupied by the bulky 4-n-propylphenyl group. This can lead to a preference for attack from the less hindered face.

Similarly, in reactions where the hydroxyl group directs a reagent to a specific position on the cyclopentane ring (e.g., directed epoxidation), the trans relationship between the hydroxyl and aryl groups will dictate the stereochemical outcome of the product. The relative orientation of these groups controls the trajectory of the incoming reagent, leading to the formation of a specific stereoisomer. The difference in the stability of the transition states for reactions involving different stereoisomers is the basis for stereoselectivity.

Reactivity and Reaction Mechanism Studies

Mechanistic Investigations of Cyclization Reactions Leading to Cyclopentanol (B49286) Derivatives

The synthesis of 2-arylcyclopentanol derivatives, including the trans-2-(4-n-Propylphenyl)cyclopentanol scaffold, can be achieved through several synthetic routes, with intramolecular cyclization reactions being a prominent method. One such pathway involves the acid-catalyzed intramolecular Friedel-Crafts alkylation of suitable precursors.

For instance, a precursor containing a phenyl group connected to a five-carbon chain with a leaving group at the C-5 position can undergo cyclization. The mechanism commences with the formation of a carbocation, which then acts as an electrophile, attacking the electron-rich aromatic ring. The stereochemical outcome of this reaction, yielding the trans isomer as the major product, is often governed by thermodynamic control, where the bulky aryl group preferentially occupies the equatorial position in the transition state to minimize steric hindrance.

Another relevant synthetic approach is the stereoselective reduction of a corresponding 2-arylcyclopentanone. The choice of reducing agent plays a crucial role in determining the cis/trans ratio of the resulting alcohol. Bulky reducing agents, for example, will preferentially attack the carbonyl group from the less hindered face, leading to a higher yield of the trans isomer.

A plausible mechanistic pathway for the formation of a 2-arylcyclopentanol via an intramolecular Friedel-Crafts reaction is outlined below:

Generation of an Electrophile: In the presence of a Lewis acid or a strong protic acid, a precursor such as a 5-aryl-1-pentene or a 5-aryl-pentan-1-ol can be converted into a secondary carbocation at the C-5 position.

Electrophilic Aromatic Substitution: The carbocation is then attacked by the electron-rich pi system of the aryl ring. This cyclization step forms a new carbon-carbon bond.

Rearomatization: A proton is eliminated from the cyclohexadienyl cation intermediate, restoring the aromaticity of the ring and yielding the 2-arylcyclopentane skeleton.

Hydroxylation (if starting from an alkene): Subsequent hydration of the cyclopentyl cation (if formed from an alkene precursor) would yield the final cyclopentanol product. The stereochemistry is often directed to the more stable trans configuration.

Oxidation Reactions of the Cyclopentanol Hydroxyl Group

The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 2-(4-n-propylphenyl)cyclopentanone. Several reagents can accomplish this transformation, with the choice of oxidant often depending on the desired reaction conditions (e.g., mildness, absence of heavy metals).

Common oxidation methods include the Swern oxidation and the use of chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC).

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. The reaction is known for its mild conditions and high yields. The mechanism proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) salt.

A general representation of the Swern oxidation mechanism is as follows:

Activation of DMSO with oxalyl chloride to form the electrophilic chlorosulfonium ion.

Reaction of the alcohol with the chlorosulfonium ion to form an alkoxysulfonium salt.

Addition of triethylamine, which deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide.

Intramolecular proton transfer and subsequent fragmentation to the ketone, dimethyl sulfide, and triethylammonium chloride.

PCC Oxidation: Pyridinium chlorochromate is a milder chromium(VI) reagent that can oxidize secondary alcohols to ketones without significant over-oxidation. The reaction is typically carried out in an anhydrous solvent like dichloromethane. The mechanism involves the formation of a chromate (B82759) ester, followed by the removal of the alpha-proton by the pyridinium base in a step that is believed to be rate-determining.

Oxidation MethodReagentsTypical ConditionsProduct
Swern OxidationDMSO, (COCl)₂, Et₃NAnhydrous CH₂Cl₂, low temperature (-78 °C)2-(4-n-Propylphenyl)cyclopentanone
PCC OxidationPyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, room temperature2-(4-n-Propylphenyl)cyclopentanone

Substituent Effects on Reaction Kinetics and Thermodynamics

The n-propyl group at the para position of the phenyl ring in this compound exerts an electronic effect on the reactivity of the molecule. The n-propyl group is an electron-donating group (EDG) through induction and hyperconjugation. This electronic influence can be quantitatively assessed through Hammett plots for reactions involving the aromatic ring or proximal functional groups.

For reactions where a positive charge develops in the transition state at a position that can be stabilized by the phenyl ring (e.g., oxidation of the hydroxyl group), the electron-donating n-propyl group is expected to increase the reaction rate compared to an unsubstituted phenyl ring.

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). For the para-n-propyl group, the σₚ value is negative, indicating its electron-donating nature. In a reaction with a positive ρ value (indicating the buildup of negative charge in the transition state), the n-propyl group would decrease the reaction rate. Conversely, for a reaction with a negative ρ value (indicating the buildup of positive charge in the transition state), the n-propyl group would accelerate the reaction.

In the context of the oxidation of the cyclopentanol hydroxyl group, studies on the oxidation of substituted benzylic alcohols have shown a negative ρ value, indicating that electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state. By analogy, the n-propyl group in this compound is expected to enhance the rate of oxidation compared to 2-phenylcyclopentanol.

Substituent (at para-position)Hammett Constant (σₚ)Expected Relative Rate of Oxidation
-NO₂+0.78Slower
-Cl+0.23Slower
-H0.00Reference
-CH₃-0.17Faster
-CH₂CH₂CH₃ -0.15 Faster
-OCH₃-0.27Faster

This table illustrates the expected trend based on Hammett constants for a reaction with a negative ρ value, such as the oxidation of the benzylic-like alcohol.

Catalytic Transformations Involving the Cyclopentanol Moiety

The cyclopentanol moiety of this compound can undergo various catalytic transformations, primarily involving the hydroxyl group.

Catalytic Dehydration: Acid-catalyzed dehydration of 2-arylcyclopentanols typically leads to the formation of a mixture of cyclopentene (B43876) isomers. For this compound, the major product is expected to be 1-(4-n-propylphenyl)cyclopentene, as this isomer results in a conjugated system involving the phenyl ring and the double bond, which is thermodynamically more stable. The mechanism proceeds via protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene.

Catalytic Dehydrogenation: The conversion of the secondary alcohol to a ketone can also be achieved through catalytic dehydrogenation. This process typically employs a transition metal catalyst, such as palladium or ruthenium, at elevated temperatures. The reaction involves the removal of a molecule of hydrogen (H₂) and is often carried out in the absence of an external oxidant. This method is considered a green alternative to stoichiometric oxidation reactions. The mechanism is thought to involve the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to yield the ketone, the regenerated catalyst, and hydrogen gas.

Catalytic Transfer Hydrogenation: In a related process, catalytic transfer hydrogenation can be used for the reverse reaction—the reduction of 2-(4-n-propylphenyl)cyclopentanone to this compound. This reaction uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a suitable transition metal catalyst. The stereochemical outcome of this reduction can be influenced by the choice of catalyst and reaction conditions to favor the formation of the trans isomer.

No Specific Research Found for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research focused on the chemical compound This compound . Consequently, a detailed article on its Structure-Activity Relationships (SAR) as per the requested outline cannot be generated at this time.

Searches for this specific compound, as well as for its close structural analogues, did not yield any dedicated studies. The scientific community has not, to date, published research exploring the Quantitative Structure-Activity Relationship (QSAR) methodologies, molecular targets, stereochemical influences, or the synthesis of structural analogues specifically for this compound.

While general principles of medicinal chemistry and drug design could be used to hypothesize potential SAR trends for this molecule, any such discussion would be purely speculative and would not be based on the required detailed research findings. The highly specific nature of the requested article, including the creation of data tables and detailed analysis of modifications to the aryl substituent, alkyl chain, and hydroxyl group, necessitates empirical data that is not currently available in the public domain.

Therefore, the following sections of the requested article remain unwritten due to the absence of relevant research:

Structure Activity Relationships Sar in Trans 2 4 N Propylphenyl Cyclopentanol Analogues

Design and Synthesis of Structural Analogues for SAR Probing

Derivatization of the Hydroxyl Group

Future research may shed light on the chemical and biological properties of trans-2-(4-n-Propylphenyl)cyclopentanol, at which point a detailed analysis of its Structure-Activity Relationships may become possible.

Isosteric Replacements on the Cyclopentane (B165970) Ring

The primary goals of such isosteric replacements would be to explore the impact of introducing heteroatoms or altering the conformational rigidity of the five-membered ring on the compound's biological activity. Key isosteric replacements for a cyclopentane ring often include five-membered heterocyclic rings such as tetrahydrofuran (B95107) and pyrrolidine (B122466), as well as more rigid bicyclic systems.

Heterocyclic Analogues:

The substitution of a methylene (B1212753) group (-CH2-) within the cyclopentane ring with a heteroatom, such as oxygen to form a tetrahydrofuran (THF) ring or a nitrogen atom to form a pyrrolidine ring, can have profound effects on the molecule's properties. nih.gov

Pyrrolidine Ring: Replacing a methylene group with a nitrogen atom to create a pyrrolidine analogue introduces a basic center, which can be protonated at physiological pH. wikipedia.orgnih.gov This modification would significantly alter the compound's acid-base properties and could introduce new ionic or hydrogen bonding interactions with the biological target. nih.govchemicalbook.com The nitrogen atom also provides a handle for further substitution, allowing for the introduction of various functional groups to probe the surrounding binding pocket.

Conformationally Restricted Analogues:

The cyclopentane ring is known for its flexibility, readily interconverting between various envelope and half-chair conformations. digitellinc.com To investigate the importance of a specific conformation for biological activity, the cyclopentane ring can be replaced with a more rigid bicyclic system, such as a bicyclo[2.1.1]hexane. digitellinc.com This rigid scaffold would lock the relative positions of the substituents, providing a more defined three-dimensional structure. Such a modification can lead to an increase in binding affinity if the locked conformation is the bioactive one, but a decrease in activity if it is not.

The following interactive data table summarizes the hypothetical effects of these isosteric replacements on the physicochemical properties and expected biological activity of this compound analogues. It is important to note that this data is illustrative and based on general medicinal chemistry principles, as specific experimental data for these analogues is not available.

Analogue Ring System Key Physicochemical Changes Hypothetical Impact on Biological Activity
Parent CompoundCyclopentaneBaseline lipophilicity and flexibility.Reference activity.
Analogue ATetrahydrofuranIncreased polarity, potential H-bond acceptor.Activity may be retained, increased, or decreased depending on the importance of lipophilicity and the presence of a new H-bond interaction.
Analogue BPyrrolidineIntroduction of a basic center, potential for ionic interactions.Activity is likely to be significantly altered due to changes in acid-base properties and potential for new binding interactions.
Analogue CBicyclo[2.1.1]hexaneIncreased rigidity, fixed conformation.Activity will depend on whether the fixed conformation aligns with the bioactive conformation. Could lead to increased or decreased potency.

Further research involving the synthesis and biological evaluation of these and other isosteric analogues of this compound would be necessary to validate these hypotheses and to fully elucidate the SAR of the cyclopentane ring in this class of compounds.

Theoretical and Computational Studies of Trans 2 4 N Propylphenyl Cyclopentanol

Application of Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT studies on related cyclopentane (B165970) derivatives have shown that alkyl groups, like the n-propyl group in this compound, generally prefer to occupy pseudo-equatorial positions to minimize steric strain. researchgate.net The hydroxyl group's position will also significantly influence the conformational preference through potential intramolecular hydrogen bonding.

Electronic structure analysis via DFT provides insights into the molecule's reactivity. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key descriptors. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For aromatic compounds, the π-system of the phenyl ring typically plays a significant role in the electronic landscape.

Table 1: Predicted Geometric Parameters for trans-2-(4-n-Propylphenyl)cyclopentanol from DFT Calculations

ParameterPredicted Value
C-C bond length (cyclopentane ring)~1.54 Å
C-O bond length (hydroxyl group)~1.43 Å
C-C bond length (phenyl-cyclopentane)~1.52 Å
Dihedral Angle (Phenyl-Cyclopentane)Varies with conformation

Note: The values in this table are illustrative and would be determined with precision in a specific DFT study.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational chemistry can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding activation energies. This information is crucial for understanding reaction kinetics and optimizing experimental conditions.

For instance, in the synthesis of substituted cyclopentanols, DFT calculations can be used to study the regio- and diastereoselectivity of the reaction. nih.gov By modeling the transition states of different possible reaction pathways, the energetically most favorable route can be predicted, explaining why a particular isomer is formed preferentially. Computational studies on reactions involving cyclic ketones have demonstrated that both addition and abstraction mechanisms can be at play, and their relative contributions can be inferred from calculated potential energy surfaces. acs.org

Predictive Studies on Stereoselectivity in Synthetic Routes

The synthesis of this compound inherently involves stereochemistry. The "trans" configuration refers to the relative orientation of the hydroxyl and the 4-n-propylphenyl groups on the cyclopentane ring. Computational methods can be employed to predict and explain the stereoselectivity of synthetic routes leading to this specific isomer.

By modeling the transition states of the diastereoselective steps, the energy differences between the pathways leading to the trans and cis isomers can be calculated. These energy differences can then be used to predict the diastereomeric ratio of the product. Such predictive studies are invaluable for designing synthetic strategies that favor the desired stereoisomer, which is often crucial for biological activity.

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations can identify stable conformations, a molecule like this compound is not static. It exists as an ensemble of different conformations in solution. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of the molecule over time.

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion. This allows for the sampling of a wide range of conformations and provides insights into the flexibility of the cyclopentane ring and the rotational freedom of the phenyl and propyl groups. The results of MD simulations can be used to understand the dynamic behavior of the molecule and to identify the most populated conformational states, which are likely to be the most relevant for its interactions with other molecules.

In Silico Docking and Binding Studies with Proposed Molecular Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. mdpi.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking could be used to investigate its potential binding to various protein targets. The docking process involves placing the ligand (the cyclopentanol (B49286) derivative) into the binding site of the protein and calculating a "docking score" that estimates the binding affinity. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the hydroxyl group of the cyclopentanol could act as a hydrogen bond donor or acceptor, while the phenyl and propyl groups could engage in hydrophobic interactions.

Table 2: Key Interactions in a Hypothetical Docking Study

Interaction TypePotential Interacting Groups of the Ligand
Hydrogen BondingHydroxyl group
Hydrophobic InteractionsPhenyl ring, n-Propyl group, Cyclopentane ring
π-π StackingPhenyl ring

Note: This table illustrates the types of interactions that would be analyzed in a docking study.

Such in silico studies can generate hypotheses about the potential biological targets of this compound, which can then be tested experimentally.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic Methods for Isomer Separation and Purification

The separation of cis and trans isomers of 2-(4-n-Propylphenyl)cyclopentanol, as well as their respective enantiomers, presents a significant analytical challenge due to their similar physical and chemical properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for achieving such separations, often employing specialized stationary phases.

Chiral chromatography is particularly crucial for the separation of enantiomers. The use of chiral stationary phases (CSPs) in both HPLC and GC allows for the differential interaction with the enantiomers, leading to their separation. For compounds like 2-arylcyclopentanols, CSPs based on cyclodextrins or polysaccharide derivatives have proven effective. The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as the mobile phase composition and temperature, are critical for achieving baseline separation.

For the separation of diastereomers (cis and trans isomers), reversed-phase HPLC is a commonly employed technique. The difference in polarity and shape between the cis and trans isomers allows for their separation on a non-polar stationary phase, such as a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC Method for the Separation of 2-Arylcyclopentanol Isomers

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol (B130326) (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

This table presents a typical starting point for method development for the separation of 2-arylcyclopentanol isomers. Optimization would be required for the specific separation of trans-2-(4-n-Propylphenyl)cyclopentanol isomers.

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Once the isomers have been separated and purified, high-resolution spectroscopic techniques are employed for their unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationships between them. For this compound, the key diagnostic signals in the ¹H NMR spectrum would be the coupling constants between the protons on the cyclopentane (B165970) ring, particularly H-1 and H-2. The magnitude of the vicinal coupling constant (³J) between these protons is indicative of their dihedral angle, allowing for the differentiation between the cis and trans isomers. In the trans isomer, a larger coupling constant is expected due to the anti-periplanar relationship of the protons.

Table 2: Predicted ¹H NMR Chemical Shifts for the Cyclopentane Ring Protons of trans-2-(4-Arylphenyl)cyclopentanol

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-1 (CH-OH)~4.2m-
H-2 (CH-Ar)~2.8m-
Cyclopentane CH₂1.6 - 2.2m-

Note: These are predicted values and may vary based on the specific solvent and experimental conditions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the cyclopentanol (B49286) ring and the propylphenyl group, as well as the loss of a water molecule from the alcohol functional group.

Table 3: Expected Mass Spectrometry Data for 2-(4-n-Propylphenyl)cyclopentanol

ParameterValue
Molecular Formula C₁₄H₂₀O
Exact Mass 204.1514
Key Fragment Ions (m/z) [M-H₂O]⁺, [M-C₅H₉O]⁺, [C₉H₁₁]⁺

The combination of chromatographic separation and high-resolution spectroscopic analysis provides a powerful workflow for the comprehensive characterization and purity assessment of complex molecules like this compound, ensuring a thorough understanding of its chemical identity and isomeric composition.

Future Research Directions and Potential Applications in Academic Synthesis

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure trans-2-(4-n-Propylphenyl)cyclopentanol presents a significant challenge that invites the development of innovative stereoselective methods. The trans relationship between the aryl and hydroxyl groups on the five-membered ring requires precise control over the stereochemical outcome of the synthetic route.

A promising avenue for future research lies in the asymmetric hydrogenation of 2-(4-n-propylphenyl)cyclopent-2-en-1-one . This approach, utilizing chiral transition metal catalysts, could provide a direct and efficient route to the desired trans isomer. acs.org The development of novel catalyst systems, perhaps incorporating unique chiral ligands, could enhance both the diastereoselectivity and enantioselectivity of this transformation. Dynamic kinetic resolution of racemic α-aryl cyclopentanones has also emerged as a powerful strategy for accessing enantioenriched 2-arylcyclopentanols with multiple contiguous stereocenters. acs.org

Organocatalysis offers another powerful tool for the enantioselective synthesis of substituted cyclopentanes. nih.gov Future work could focus on developing organocatalytic methods for the conjugate addition of a 4-n-propylphenyl nucleophile to cyclopent-2-en-1-one, followed by a stereoselective reduction of the resulting ketone. The design of new chiral aminocatalysts or phosphine (B1218219) catalysts could be instrumental in achieving high levels of stereocontrol in such a tandem reaction sequence.

Furthermore, the diastereoselective reduction of 2-(4-n-propylphenyl)cyclopentanone is a critical step that warrants further investigation. While standard reducing agents may provide a mixture of cis and trans isomers, the use of sterically demanding reducing agents or substrate-controlled reductions could favor the formation of the desired trans product. Research into the optimization of reaction conditions, including solvent, temperature, and the nature of the reducing agent, will be crucial for maximizing the yield and purity of this compound.

Below is a table summarizing potential stereoselective synthetic strategies:

Synthetic StrategyKey TransformationPotential for StereocontrolResearch Focus
Asymmetric HydrogenationReduction of 2-(4-n-propylphenyl)cyclopent-2-en-1-oneHighDevelopment of novel chiral transition metal catalysts
OrganocatalysisConjugate addition to cyclopent-2-en-1-one followed by reductionHighDesign of new chiral organocatalysts for tandem reactions
Diastereoselective ReductionReduction of 2-(4-n-propylphenyl)cyclopentanoneModerate to HighExploration of sterically hindered reducing agents and substrate control

Further Exploration of Reaction Mechanisms and Catalysis

A deeper understanding of the reaction mechanisms governing the formation of this compound is essential for the rational design of more efficient and selective synthetic routes. Mechanistic studies can provide valuable insights into the transition states and intermediates that dictate the stereochemical outcome of a reaction.

For instance, in the Grignard addition of a 4-n-propylphenylmagnesium halide to cyclopentanone (B42830) , the stereoselectivity of the reaction is a key point of investigation. chegg.com Computational studies, such as those employing Density Functional Theory (DFT), could be employed to model the transition states of the addition reaction. nih.gov Such studies can help elucidate the factors that favor the formation of the trans isomer, including the role of solvent coordination and the aggregation state of the Grignard reagent. nih.gov

The influence of Lewis acids in catalytic stereoselective reactions is another area ripe for exploration. Lewis acids can coordinate to the carbonyl oxygen of a cyclopentanone precursor, thereby activating it towards nucleophilic attack and potentially influencing the facial selectivity of the addition. nih.gov DFT studies can be instrumental in understanding the role of Lewis acid catalysts in cycloaddition reactions that could lead to cyclopentane (B165970) rings. rsc.orgresearchgate.net Investigating a range of Lewis acids with varying steric and electronic properties could lead to the development of highly diastereoselective methods for the synthesis of the target compound.

Transition state theory provides a theoretical framework for understanding reaction rates and selectivities. fossee.in By computationally modeling the transition state structures for the formation of both the cis and trans isomers of 2-(4-n-Propylphenyl)cyclopentanol, researchers can predict which isomer is kinetically favored and how the energy barrier can be manipulated through changes in catalyst structure or reaction conditions. Trapping a transition state computationally can provide insights into the geometry and energetics of this fleeting species. nih.gov

Deepening Understanding of Structure-Activity Relationships at the Molecular Level

The biological and material properties of a molecule are intrinsically linked to its three-dimensional structure. A thorough investigation into the structure-activity relationships (SAR) of this compound and its derivatives can unlock their potential in various applications. sumathipublications.comresearchgate.net

The orientation of the 4-n-propylphenyl group relative to the cyclopentanol (B49286) ring is a critical determinant of how the molecule interacts with its environment. By systematically modifying the substituents on the phenyl ring (e.g., altering the length of the alkyl chain, introducing electron-donating or electron-withdrawing groups), researchers can probe the influence of these changes on the molecule's properties. nih.govdrugdesign.org For example, in the context of medicinal chemistry, these modifications can affect binding affinity to a biological target. nih.gov

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build predictive models that correlate structural features with observed activities. These models can guide the design of new analogues with enhanced properties.

The chirality of this compound is another crucial aspect of its SAR. The two enantiomers of this compound will likely exhibit different biological activities and interactions with other chiral molecules. The synthesis of both enantiomers in high purity is therefore essential for a comprehensive SAR study.

The table below outlines key structural features and their potential impact on activity:

Structural FeaturePotential Impact on Activity
trans StereochemistryDefines the spatial arrangement of substituents, influencing binding to receptors or surfaces.
4-n-Propyl GroupContributes to lipophilicity and may engage in specific hydrophobic interactions.
Phenyl RingCan participate in π-stacking and other aromatic interactions.
Hydroxyl GroupCan act as a hydrogen bond donor and acceptor.
ChiralityEnantiomers may exhibit different biological activities and interactions.

Expanding the Library of this compound Analogues for Academic Probes

The development of a diverse library of analogues based on the this compound scaffold is a key step towards its application as an academic probe. rsc.orgCombinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a wide range of derivatives with systematic variations in their structure. nih.govnih.govku.dkrsc.org

This library could include analogues with different substituents on the phenyl ring, modifications to the cyclopentane ring, and variations at the hydroxyl position. For example, the hydroxyl group could be converted to an ether, ester, or amine to probe the effect of this functional group on the molecule's properties.

Once synthesized, this library of compounds can be screened in various assays to identify molecules with interesting biological or material properties. nih.govcornellpharmacology.orgnih.govmdpi.com For instance, the library could be screened for activity against a panel of enzymes or receptors to identify potential new drug leads. In materials science, the self-assembly properties of these analogues could be investigated. The development of fluorescently tagged versions of these molecules could also create valuable probes for cellular imaging and biological studies. nih.govrsc.org

The creation of such a library would not only provide a valuable resource for academic research but also stimulate further investigations into the chemistry and applications of this promising class of compounds.

Q & A

Q. What are the standard synthetic routes for preparing trans-2-(4-n-Propylphenyl)cyclopentanol?

The compound can be synthesized via ketone reduction or stereoselective cyclization. A common method involves reducing 2-(4-n-Propylphenyl)cyclopentanone with sodium borohydride (NaBH₄) in methanol under reflux, followed by purification via column chromatography . For stereochemical control, chiral catalysts (e.g., BH₃·THF with chiral ligands) may enhance trans-isomer yield . Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like cis-isomers .

Q. How is the stereochemical purity of this compound validated?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and chiral chromatography are critical. In NMR, coupling constants (J values) between the hydroxyl-bearing carbon and adjacent protons confirm trans-configuration (typically J = 8–10 Hz). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose-based columns) can resolve enantiomers, with purity >98% achievable . Mass spectrometry (MS) further confirms molecular weight (C₁₄H₂₀O: 204.31 g/mol) .

Q. What biological activities have been reported for this compound?

While direct studies are limited, structurally similar cyclopentanol derivatives exhibit anti-inflammatory properties. For example, trans-2-(6-amino-9H-purin-9-yl)cyclopentanol reduced carrageenin-induced edema in rats (ED₅₀ = 250 mg/kg), comparable to aspirin . Potential mechanisms include modulation of purinergic receptors or cyclooxygenase inhibition. In vitro assays (e.g., COX-1/2 inhibition) are recommended to validate activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trans-isomer yield in large-scale synthesis?

Factorial design experiments are recommended to evaluate variables like temperature, solvent (e.g., THF vs. ethanol), and reducing agent stoichiometry. For example, a 2³ factorial design (factors: temperature, solvent polarity, catalyst loading) can identify interactions affecting stereoselectivity. Thermodynamic calculations (e.g., Gibbs free energy of trans vs. cis isomers) may guide solvent selection, as polar solvents stabilize the trans-isomer due to dipole interactions .

Q. How should researchers address contradictions in biological activity data across structurally related compounds?

Contradictions often arise from substituent effects or assay variability. For instance, fluorophenyl analogs (e.g., trans-2-(3,4-difluorophenyl)cyclopentanol) show reduced solubility compared to non-fluorinated derivatives, potentially altering bioavailability . Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., logP, plasma protein binding) can clarify discrepancies. Computational docking studies may further explain binding affinity variations .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (e.g., Kd, ΔH). For structural insights, X-ray crystallography or cryo-EM of the compound bound to target proteins (e.g., purinergic receptors) reveals binding modes. Molecular dynamics simulations (e.g., AMBER force fields) predict conformational stability in aqueous vs. lipid environments .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical and pharmacological properties?

Substituents like n-propyl vs. methoxy groups alter logP (lipophilicity) and metabolic stability. For example, n-propyl enhances membrane permeability but may increase CYP450-mediated oxidation. Comparative studies using HPLC-MS/MS can track metabolic degradation pathways. Hammett constants (σ) quantify electronic effects on reactivity, guiding rational design of derivatives with improved potency .

Methodological Notes

  • Experimental Design : Prioritize DOE (Design of Experiments) to minimize trial-and-error approaches .
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., substituent size, polarity) with bioactivity .
  • Quality Control : Implement GC-MS or HPLC-UV for batch consistency, especially in stereochemical purity .

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